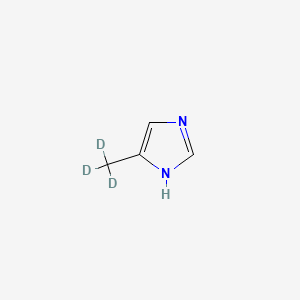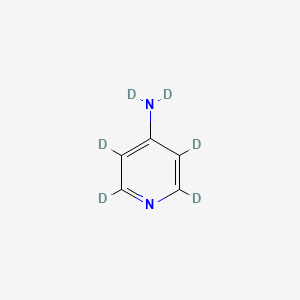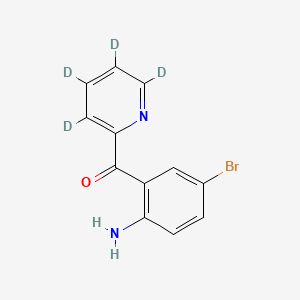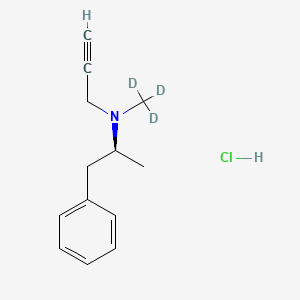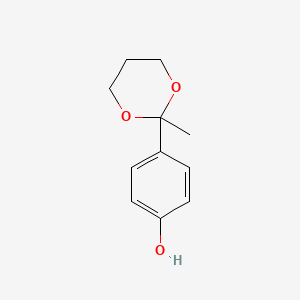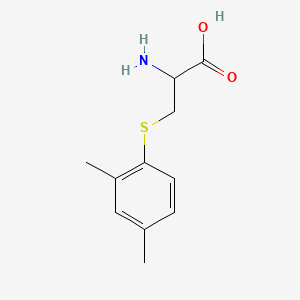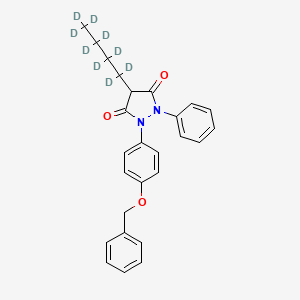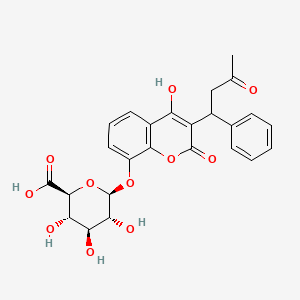
8-HYDROXY WARFARIN BETA-D-GLUCURONIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-HYDROXY WARFARIN BETA-D-GLUCURONIDE is a metabolite of warfarin, a well-known anticoagulant used in the prevention and treatment of thromboembolic disorders. This compound is formed through the hydroxylation of warfarin, followed by glucuronidation. The hydroxylation process introduces a hydroxyl group into the warfarin molecule, and glucuronidation attaches a glucuronic acid moiety, enhancing the compound’s solubility and facilitating its excretion from the body .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-HYDROXY WARFARIN BETA-D-GLUCURONIDE typically involves two main steps: hydroxylation and glucuronidation. The hydroxylation of warfarin can be achieved using various oxidizing agents, such as the Fenton reaction, which utilizes hydroxyl and hydroperoxyl radicals generated by the Fe2+/Fe3+ redox reaction with hydrogen peroxide . The hydroxylated warfarin is then subjected to glucuronidation, a process catalyzed by UDP-glucuronosyltransferase enzymes, which transfer glucuronic acid from UDP-glucuronic acid to the hydroxylated warfarin .
Industrial Production Methods: Industrial production of this compound involves optimizing the reaction conditions to maximize yield and purity. This includes controlling the concentration of reagents, reaction time, temperature, and pH. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the efficient production of high-purity this compound .
化学反応の分析
Types of Reactions: 8-HYDROXY WARFARIN BETA-D-GLUCURONIDE undergoes various chemical reactions, including:
Glucuronidation: This is a conjugation reaction where glucuronic acid is attached to the hydroxylated warfarin.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide in the presence of Fe2+/Fe3+ ions (Fenton reaction).
Glucuronidation Reagents: UDP-glucuronic acid and UDP-glucuronosyltransferase enzymes.
Major Products:
Hydroxylated Warfarin: Intermediate product formed during the hydroxylation step.
This compound: Final product formed after glucuronidation.
科学的研究の応用
8-HYDROXY WARFARIN BETA-D-GLUCURONIDE has several scientific research applications, including:
作用機序
The mechanism of action of 8-HYDROXY WARFARIN BETA-D-GLUCURONIDE involves its formation and subsequent excretion from the body. The hydroxylation of warfarin introduces a hydroxyl group, which is then conjugated with glucuronic acid through the action of UDP-glucuronosyltransferase enzymes . This glucuronidation process enhances the solubility of the compound, facilitating its excretion via the kidneys . The molecular targets and pathways involved include the cytochrome P450 enzymes responsible for hydroxylation and the UDP-glucuronosyltransferase enzymes involved in glucuronidation .
類似化合物との比較
6-Hydroxy Warfarin: Another hydroxylated metabolite of warfarin, differing in the position of the hydroxyl group.
7-Hydroxy Warfarin: A hydroxylated metabolite with the hydroxyl group at the 7th position.
10-Hydroxy Warfarin: A hydroxylated metabolite with the hydroxyl group at the 10th position.
Uniqueness: 8-HYDROXY WARFARIN BETA-D-GLUCURONIDE is unique due to its specific hydroxylation and glucuronidation pattern, which influences its solubility, excretion, and potential interactions with other compounds . Its distinct metabolic pathway and the involvement of specific enzymes make it a valuable compound for studying warfarin metabolism and its effects on anticoagulation therapy .
特性
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-hydroxy-2-oxo-3-(3-oxo-1-phenylbutyl)chromen-8-yl]oxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24O11/c1-11(26)10-14(12-6-3-2-4-7-12)16-17(27)13-8-5-9-15(21(13)35-24(16)33)34-25-20(30)18(28)19(29)22(36-25)23(31)32/h2-9,14,18-20,22,25,27-30H,10H2,1H3,(H,31,32)/t14?,18-,19-,20+,22-,25+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFVGBYFDDKYFMF-JAGVPYGBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(C1=CC=CC=C1)C2=C(C3=C(C(=CC=C3)OC4C(C(C(C(O4)C(=O)O)O)O)O)OC2=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)CC(C1=CC=CC=C1)C2=C(C3=C(C(=CC=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)OC2=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24O11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90857863 |
Source


|
| Record name | 4-Hydroxy-2-oxo-3-(3-oxo-1-phenylbutyl)-2H-1-benzopyran-8-yl beta-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90857863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1007224-60-3 |
Source


|
| Record name | 4-Hydroxy-2-oxo-3-(3-oxo-1-phenylbutyl)-2H-1-benzopyran-8-yl beta-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90857863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
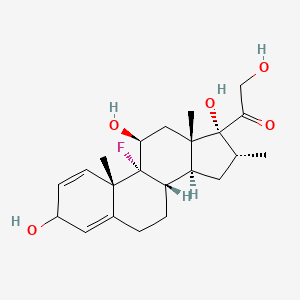
![(1S)-1-[(3-Hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol;hydrochloride](/img/structure/B587967.png)
